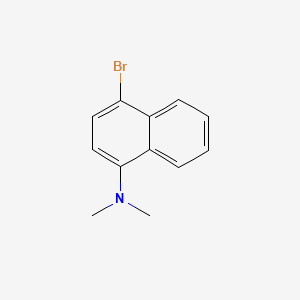

1-Bromo-4-(Dimethylamino)Naphthalene

Übersicht

Beschreibung

1-Bromo-4-(Dimethylamino)Naphthalene is a derivative of naphthalene that contains a bromine atom and a dimethylamino group attached to the naphthalene ring. This compound is related to 1,8-bis(dimethylamino)naphthalene, which is known for its superbasic properties and is often referred to as a "proton sponge" due to its ability to absorb protons .

Synthesis Analysis

The synthesis of derivatives similar to 1-Bromo-4-(Dimethylamino)Naphthalene involves the treatment of dilithio or bis(bromomagnesio) naphthalenes with various electrophiles to introduce different substituents, such as iodo, methylthio, and trimethylsilyl groups, among others . A specific example of synthesis is the tandem synthesis of 10-dimethylaminobenzo[h]quinazolines from 2-ketimino-1,8-bis(dimethylamino)naphthalenes, which involves a nucleophilic cascade annulation .

Molecular Structure Analysis

The molecular structure of 1,8-bis(dimethylamino)naphthalene derivatives has been extensively studied. For instance, the crystal structure of 1,8-bis(dimethylamino)naphthalene tetrafluoroborate shows significant out-of-plane deformations due to strong intramolecular hydrogen bonding . Similarly, the structure of 1,8-bis(dimethylamino)naphthalene hydrobromide dihydrate reveals that the naphthalene cation has mirror symmetry with slight displacement of the nitrogen atoms out of the plane of the naphthalene ring .

Chemical Reactions Analysis

The chemical reactivity of 1,8-bis(dimethylamino)naphthalene derivatives includes the ability to undergo nucleophilic substitution reactions. For example, 2-bromo-1,8-bis(dimethylamino)naphthalene can react with n-BuLi and aryl(hetaryl) cyanides to produce quinazolines through a nucleophilic cascade annulation . The basicity of these compounds is influenced by the substituents attached to the naphthalene ring, with electron-donating groups enhancing the basicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,8-bis(dimethylamino)naphthalene derivatives are characterized by their strong basicity, which is attributed to the high p-character of the nitrogen lone electron pair and the disruption of conjugation between the dimethylamino group and the naphthalene ring's π-system . The basicity is also influenced by the "buttressing effect," which is a combination of steric interactions between ortho-substituents and dimethylamino groups . The coloration of these compounds, such as the yellow coloring of 2,7-disubstituted proton sponges, is another notable property .

Wissenschaftliche Forschungsanwendungen

Synthesis of Quinazolines

1-Bromo-4-(Dimethylamino)Naphthalene plays a crucial role in the synthesis of quinazolines, a class of heterocyclic compounds. Research has demonstrated that 2-bromo-1,8-bis(dimethylamino)naphthalene can effectively produce 10-dimethylaminobenzo[h]quinazolines through a nucleophilic cascade annulation process. This method has been found to be remarkably efficient, particularly for displacing unactivated aromatic NMe2 groups (Mikshiev, Antonov, & Pozharskii, 2016).

Development of Proton Sponges

1-Bromo-4-(Dimethylamino)Naphthalene is instrumental in creating proton sponges, which are compounds with a high affinity for protons. These proton sponges have been synthesized through reactions with α,ω-dihalogenoalkanes, resulting in novel molecular structures like 1-dimethylamino-8-pyrrolidino- and 1-dimethylamino-8-isoindolino-naphthalenes (Ozeryanskii, Kolupaeva, & Pozharskii, 2020).

Antituberculosis Activity

Compounds derived from 1-Bromo-4-(Dimethylamino)Naphthalene have shown significant potential in the treatment of tuberculosis. One such compound, (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate, has demonstrated high antituberculosis activity and is in the final stages of clinical trials for use in clinical practice (Omel’kov, Fedorov, & Stepanov, 2019).

Colorimetric Proton Sponge

This compound serves as a colorimetric version of a proton sponge. It reacts with bromomaleic anhydride to form MAPS, a solid with solvatochromism properties. This color change, when protonated, is reversible, showcasing its potential in various chemical applications (Swor, Zakharov, & Tyler, 2010).

Fluorescence Imaging

1-Bromo-4-(Dimethylamino)Naphthalene-based probes have been used for selective fluorescence imaging of zinc ions in biological cells. This application is significant in biochemistry and medical diagnostics (Lee, Lee, Jung, Hyun, Feng, Kim, Lee, Lee, Kim, Kang, Kwon, & Jung, 2015).

Safety And Hazards

While specific safety and hazard information for 1-Bromo-4-(Dimethylamino)Naphthalene is not available in the search results, it’s generally recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes when handling similar compounds . Use of personal protective equipment and ensuring adequate ventilation is also advised .

Zukünftige Richtungen

1,8-Naphthalimide (NI) derivatives, which are similar to 1-Bromo-4-(Dimethylamino)Naphthalene, have shown broad applications in the medical and biological fields as labeling or imaging reagents due to their unique chemical and optical properties . They have also been used to prepare fluorescence chemosensors, which possess high selectivity and sensitivity to detect target molecules . Therefore, it’s plausible that 1-Bromo-4-(Dimethylamino)Naphthalene and its derivatives could have similar applications in the future.

Eigenschaften

IUPAC Name |

4-bromo-N,N-dimethylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN/c1-14(2)12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPDFSZHOZTGQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399133 | |

| Record name | 1-Bromo-4-(Dimethylamino)Naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(Dimethylamino)Naphthalene | |

CAS RN |

59557-93-6 | |

| Record name | 1-Bromo-4-(Dimethylamino)Naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

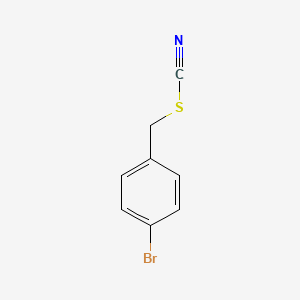

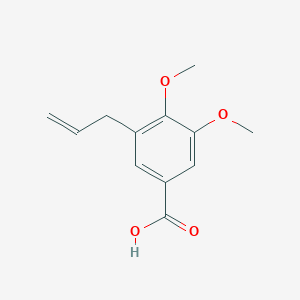

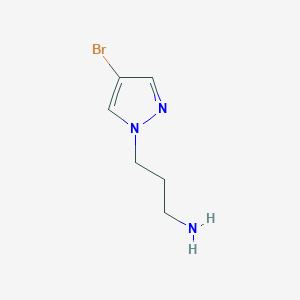

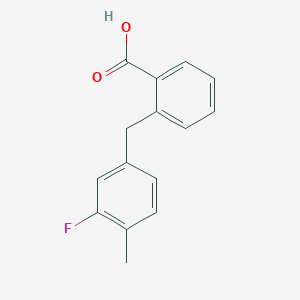

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5,6,8-tetrahydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1277808.png)

![[[2-(4-Bromophenoxy)-5-nitrophenyl]methylideneamino]thiourea](/img/structure/B1277842.png)

![1-[4-(Thiophen-2-yl)phenyl]ethan-1-one](/img/structure/B1277843.png)